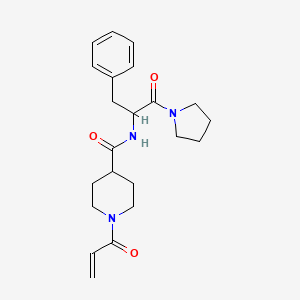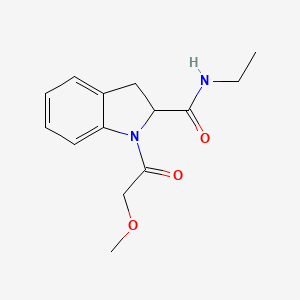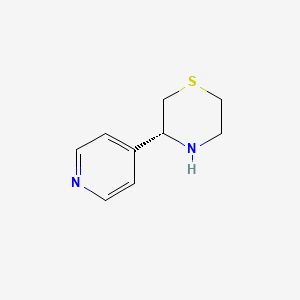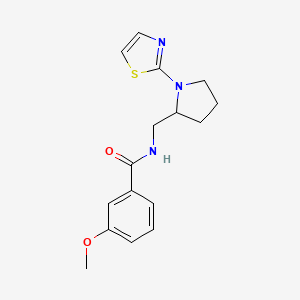![molecular formula C17H14N2O B2809670 (2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-15-9](/img/structure/B2809670.png)
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate: . This compound features a naphthyl group attached to a pyridine ring via a methylene bridge, and an ammoniumolate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves the following steps:
Naphthalene Derivative Preparation: : The naphthalene derivative is prepared through a Friedel-Crafts alkylation reaction.
Pyridine Derivative Preparation: : The pyridine derivative is synthesized through a multi-step process involving nitration, reduction, and subsequent functional group modifications.
Coupling Reaction: : The naphthalene and pyridine derivatives are coupled using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions (e.g., temperature, solvent, and time).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods can help achieve high purity and yield.
Chemical Reactions Analysis
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding naphthoquinones or pyridinium salts.
Reduction: : Reduction reactions can lead to the formation of reduced naphthalene or pyridine derivatives.
Substitution: : Substitution reactions at the naphthyl or pyridine rings can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Naphthoquinones, pyridinium salts.
Reduction: : Reduced naphthalene derivatives, reduced pyridine derivatives.
Substitution: : Functionalized naphthalene and pyridine derivatives.
Scientific Research Applications
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate: can be compared with other similar compounds, such as:
Naphthalene derivatives: : These compounds share the naphthyl group but differ in their substituents and functional groups.
Pyridine derivatives: : These compounds contain the pyridine ring but may have different substituents and functional groups.
Ammonium salts: : These compounds have similar ammonium groups but differ in their organic moieties.
The uniqueness of This compound lies in its specific combination of naphthyl and pyridine groups, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)-1-pyridin-4-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-19(12-14-7-9-18-10-8-14)13-15-5-6-16-3-1-2-4-17(16)11-15/h1-12H,13H2/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQNTBGGQIOIC-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C[N+](=CC3=CC=NC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C/[N+](=C/C3=CC=NC=C3)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)

![[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2809592.png)
![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2809594.png)
![2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2809597.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2809602.png)
![4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2809604.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)
